![molecular formula C23H22N4O3 B2602065 (E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide CAS No. 324773-92-4](/img/structure/B2602065.png)
(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Properties
Compounds with azomethines and related derivatives demonstrate significant antimicrobial properties, including both fungicidal and bactericidal effects. Studies on rare earth complexes with azomethines suggest their potential in developing antimicrobial agents due to their appreciable properties against microorganisms (R. Singh & R.V. Singh, 2008).
Cytotoxicity and Anticancer Activity
The synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives indicate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Synthesis of Heterocycles
N-Benzoylthioamides react with hydrazines and hydroxylamine to form various heterocycles such as 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, highlighting the role of these compounds in the synthesis of chemical structures with potential biological activities (L. L. Whitfield & E. P. Papadopoulos, 1981).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives show remarkable activity against the avian influenza virus, demonstrating the importance of these compounds in developing antiviral medications (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
Co-Crystals with Pharmaceuticals
The formation of co-crystals between sulfamethazine and various carboxylic acids and amides leads to new solid forms that can influence drug properties, such as solubility and stability. This research has implications for pharmaceutical formulation and drug design (Soumyajit Ghosh, P. Bag, & C. M. Reddy, 2011).
Future Directions
properties
IUPAC Name |
[(E)-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c24-23(29)26-25-13-16-9-11-18(12-10-16)30-15-17(28)14-27-21-7-3-1-5-19(21)20-6-2-4-8-22(20)27/h1-13,17,28H,14-15H2,(H3,24,26,29)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGUMISQXZCJAR-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C=NNC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)/C=N/NC(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzylidene)hydrazinecarboxamide |
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